Product packaging for 4-(2,4-dinitrophenoxy)-N-phenylbenzamide(Cat. No.:)

4-(2,4-dinitrophenoxy)-N-phenylbenzamide

Cat. No.: B10882962
M. Wt: 379.3 g/mol
InChI Key: COMQVBOZIDRTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(2,4-Dinitrophenoxy)-N-phenylbenzamide is a chemical compound of interest in various research fields, particularly in the development of novel bioactive molecules. Its structure incorporates a benzamide core, a moiety frequently investigated for its tyrosinase inhibitory properties, which are relevant for dermatological and cosmetic research . Furthermore, the N-phenylbenzamide scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives demonstrating significant anticancer and antimicrobial activities in scientific studies . The presence of the 2,4-dinitrophenoxy group suggests potential applications in the design of chemosensors, as similar nitro-aromatic compounds are utilized in the selective detection of anions . Researchers are exploring this compound and its analogs in vitro and in silico to elucidate its mechanism of action, binding affinity, and full therapeutic or diagnostic potential . This product is intended for research purposes in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H13N3O6 B10882962 4-(2,4-dinitrophenoxy)-N-phenylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H13N3O6

Molecular Weight

379.3 g/mol

IUPAC Name

4-(2,4-dinitrophenoxy)-N-phenylbenzamide

InChI

InChI=1S/C19H13N3O6/c23-19(20-14-4-2-1-3-5-14)13-6-9-16(10-7-13)28-18-11-8-15(21(24)25)12-17(18)22(26)27/h1-12H,(H,20,23)

InChI Key

COMQVBOZIDRTBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes for N-Phenylbenzamide Derivatives

The formation of the N-phenylbenzamide core is a fundamental step in the synthesis of the target molecule. This is typically achieved through amidation or condensation reactions.

Amidation Reactions in Benzamide (B126) Synthesis

Amidation is a cornerstone of organic chemistry, crucial for forging the amide bond that defines the benzamide structure. researchgate.net Traditional approaches involve the activation of a carboxylic acid, which is then coupled with an amine. researchgate.net Modern techniques have introduced a variety of activating agents to facilitate this process. researchgate.net

One-pot condensation of carboxylic acids and amines mediated by reagents like titanium tetrachloride (TiCl₄) in pyridine (B92270) offers a direct route to amides. nih.gov This method has proven effective for a wide range of substrates, producing amides in moderate to excellent yields. nih.gov Another approach involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which act as activating agents for carboxylic acids. acs.org

Oxidative amidation presents an alternative pathway, coupling aldehydes and amines to form the corresponding amides. researchgate.net This can be achieved using various catalytic systems, including those based on iodine and tert-butyl hydroperoxide (TBHP). researchgate.net

Reagent/CatalystReaction TypeNotes
Activating Agents (e.g., DCC, EDC)AmidationTraditional method requiring pre-activation of carboxylic acid. researchgate.net
Titanium Tetrachloride (TiCl₄)One-pot CondensationPerformed in pyridine at elevated temperatures. nih.gov
N-chlorophthalimide/TriphenylphosphineAmidationIn situ generation of activating phosphonium salts. acs.org
Iodine/TBHPOxidative AmidationCouples aldehydes and amines. researchgate.net

Condensation Reactions with Benzoyl Chlorides and Anilines

A widely employed and efficient method for synthesizing N-phenylbenzamides is the Schotten-Baumann reaction, which involves the condensation of benzoyl chloride with aniline (B41778). website-files.comuoanbar.edu.iqslideshare.net This reaction is typically carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct and catalyze the reaction. uoanbar.edu.iqslideshare.net

The reaction of 4-nitrobenzoyl chloride with various anilines is a common strategy for producing nitro-substituted N-phenylbenzamide intermediates. nih.govgoogle.com For instance, reacting 4-nitrobenzoyl chloride with o-nitroaniline in dioxane yields N-(2'-nitrophenyl)-4-nitrobenzamide. google.com Similarly, the reaction of 4-nitrobenzoyl chloride with 4-nitroaniline (B120555) produces 4-nitro-N-(4-nitrophenyl)benzamide intermediates. nih.gov

Specific Synthetic Approaches for 4-(2,4-dinitrophenoxy)-N-phenylbenzamide Analogues

The synthesis of the target compound requires specific strategies for introducing the diaryl ether linkage and forming the amide bond.

Strategies for Introducing the Dinitrophenoxy Group

The formation of the diaryl ether bond is a critical step. Nucleophilic aromatic substitution (SNAr) is a prominent method for this transformation, especially when an aryl halide is activated by electron-withdrawing groups, such as nitro groups. researchgate.net In the context of this compound, this would typically involve the reaction of a 4-halobenzamide derivative with 2,4-dinitrophenol (B41442) or the reaction of a 4-hydroxy-N-phenylbenzamide with 1-chloro-2,4-dinitrobenzene (B32670). The strong electron-withdrawing effect of the two nitro groups on the dinitrophenyl ring makes the ipso-carbon highly susceptible to nucleophilic attack.

Other methods for diaryl ether synthesis include Ullmann-type and Buchwald-Hartwig cross-coupling reactions, which utilize copper and palladium catalysts, respectively. dntb.gov.uarsc.org These reactions offer alternative routes that may be advantageous depending on the specific substrates and desired reaction conditions. dntb.gov.ua

Reaction TypeKey Features
Nucleophilic Aromatic Substitution (SNAr)Requires an activated aryl halide with electron-withdrawing groups. researchgate.netbeilstein-journals.org
Ullmann CondensationCopper-catalyzed reaction of an aryl halide with a phenol. rsc.org
Buchwald-Hartwig Cross-CouplingPalladium-catalyzed reaction of an aryl halide with a phenol. rsc.org

Formation of the N-Phenylbenzamide Linkage

The final step in the synthesis is the formation of the N-phenylbenzamide linkage. This can be achieved through the reaction of a 4-(2,4-dinitrophenoxy)benzoyl chloride with aniline or by reacting 4-(2,4-dinitrophenoxy)benzoic acid with aniline in the presence of a coupling agent.

For example, a related compound, N-(2,4-dinitrophenyl)-4-nitrobenzamide, is synthesized by the acylation of 2,4-dinitroaniline (B165453) with 4-nitrobenzoyl chloride in the presence of a solid acid catalyst. patsnap.com This approach could be adapted for the synthesis of the target molecule.

Advanced Synthetic Strategies and Mechanistic Insights

Modern synthetic organic chemistry continues to evolve, offering more sophisticated and efficient routes to complex molecules. Retrosynthetic analysis is a powerful tool for planning the synthesis of target molecules like this compound by breaking them down into simpler, commercially available precursors. chemistry.coach

Mechanistic studies provide valuable insights into reaction pathways. For instance, investigations into the palladium-mediated synthesis of N-phenylbenzamide from benzenesulfinate (B1229208) and phenylisocyanate have revealed that while the reaction proceeds in the gas phase, it fails in the solution phase due to competing side reactions. utas.edu.aupublish.csiro.au Density Functional Theory (DFT) calculations are often employed to understand these reaction barriers and intermediates. utas.edu.aupublish.csiro.au

The use of protecting groups is another crucial strategy in multi-step syntheses to mask reactive functional groups and prevent unwanted side reactions. chemistry.coach For example, an amine group might be protected during the formation of the diaryl ether linkage and then deprotected before the final amidation step.

Exploration of Molecular Hybridization Approaches

Molecular hybridization is a rational design strategy where two or more pharmacophores are combined into a single molecule. In the context of synthesizing this compound, this approach involves the coupling of a substituted benzamide with a dinitrophenyl group. A plausible and common method to achieve this is through nucleophilic aromatic substitution (SNAr).

The synthesis would likely proceed by reacting N-phenyl-4-hydroxybenzamide with 1-chloro-2,4-dinitrobenzene. The electron-withdrawing nature of the two nitro groups on the dinitrophenyl ring makes the chlorine atom highly susceptible to nucleophilic attack. wikipedia.org The hydroxyl group of N-phenyl-4-hydroxybenzamide, after deprotonation by a suitable base, acts as the nucleophile, displacing the chloride to form the desired ether linkage.

The key starting materials for this proposed synthesis are themselves products of established chemical reactions. N-phenyl-4-hydroxybenzamide can be synthesized from 4-hydroxybenzoic acid and aniline, often through an activated carboxylic acid derivative. chemicalbook.com 1-chloro-2,4-dinitrobenzene is commercially available and can be prepared by the nitration of p-nitrochlorobenzene or the dinitration of chlorobenzene. wikipedia.orgprepchem.comscribd.com

The general reaction conditions for such a nucleophilic aromatic substitution to form a diaryl ether typically involve a polar aprotic solvent and a base to facilitate the deprotonation of the phenol.

Table 1: Proposed Reaction Components for the Synthesis of this compound via Molecular Hybridization

Role Compound Rationale
Nucleophilic PrecursorN-phenyl-4-hydroxybenzamideProvides the benzamide core and the nucleophilic hydroxyl group.
Electrophilic Precursor1-chloro-2,4-dinitrobenzeneThe dinitrophenyl moiety with a good leaving group (Cl) activated for SNAr. wikipedia.orgnih.gov
BasePotassium Carbonate (K2CO3) or Sodium Hydride (NaH)To deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity.
SolventDimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Polar aprotic solvents that can solvate the ions and facilitate the reaction.

Modern advancements in cross-coupling reactions, such as those catalyzed by palladium or copper, also offer powerful alternatives for the formation of diaryl ether bonds. acs.orgjsynthchem.comnih.gov These methods can often be performed under milder conditions and with a broader substrate scope.

Investigation of Rearrangement Mechanisms in Synthesis

The synthesis of diaryl ethers, especially those bearing electron-withdrawing groups, can sometimes be complicated by or even designed around intramolecular rearrangement reactions. The most relevant of these is the Smiles rearrangement. numberanalytics.comchemistry-reaction.com

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a suitable nucleophile within a molecule attacks an activated aromatic ring, leading to the displacement of a linking atom (in this case, the ether oxygen). numberanalytics.com For a molecule like this compound, a hypothetical Smiles rearrangement could be initiated if a nucleophilic center exists elsewhere in the molecule that can attack the dinitrophenyl ring.

The key features necessary for a Smiles rearrangement are present in the structure of this compound:

An activated aromatic ring (the 2,4-dinitrophenyl group). The nitro groups strongly withdraw electron density, making the ring electrophilic. chemistry-reaction.com

A linking heteroatom (the ether oxygen).

A nucleophilic group connected to the other side of the linking atom.

In the standard structure of this compound, the amide nitrogen could potentially act as the nucleophile. Under basic conditions, the amide N-H could be deprotonated, and the resulting anion could attack the dinitrophenyl ring. This would proceed through a spirocyclic intermediate. numberanalytics.com

Table 2: Factors Influencing the Smiles Rearrangement

Factor Influence on Rearrangement Relevance to this compound
Activating Groups on Aryl Ring Strong electron-withdrawing groups (e.g., -NO2) at ortho and para positions increase the rate of rearrangement. chemistry-reaction.comThe 2,4-dinitro substitution provides strong activation.
Nature of the Nucleophile A more nucleophilic attacking group will favor the rearrangement.The nucleophilicity of the amide nitrogen can be enhanced by base.
Leaving Group The stability of the displaced group as an anion affects the reaction.The phenoxide that would be displaced is a relatively stable leaving group.
Reaction Conditions Basic conditions are often required to generate the nucleophile.The use of a base in the synthesis could potentially trigger the rearrangement.

While the Smiles rearrangement is a well-documented process, its occurrence as a side reaction or a primary pathway in the synthesis of this compound would depend on the specific reaction conditions employed. acs.orgnih.gov In some cases, such rearrangements are desirable and are exploited to synthesize complex structures that would be difficult to obtain through direct intermolecular reactions. manchester.ac.uk

Advanced Structural Elucidation and Analytical Methodologies

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationship of atoms.

¹H NMR Spectroscopy: Proton NMR would be used to identify the number and types of hydrogen atoms present in 4-(2,4-dinitrophenoxy)-N-phenylbenzamide. The spectrum would be characterized by distinct signals corresponding to the protons on the three aromatic rings. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, protons adjacent to electron-withdrawing groups like the nitro (NO₂) and amide (C=O) groups are expected to appear at a lower field (higher ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.0 - 8.8 Doublet (d) 1H Proton ortho to two nitro groups
~8.5 - 8.3 Doublet of doublets (dd) 1H Proton ortho and para to nitro groups
~7.9 - 7.7 Doublet (d) 2H Protons on the benzamide (B126) ring ortho to the carbonyl
~7.7 - 7.5 Multiplet (m) 2H Protons on the N-phenyl ring
~7.4 - 7.1 Multiplet (m) 5H Remaining protons on the N-phenyl and phenoxy rings
~10.5 Singlet (s) 1H Amide N-H proton

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. Carbons bonded to electronegative atoms (oxygen, nitrogen) and those in electron-deficient aromatic rings will resonate at lower fields.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm) Assignment
~165 Amide Carbonyl Carbon (C=O)
~160 - 115 Aromatic Carbons

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, nitro, and ether functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 N-H Stretch Amide
~1670 C=O Stretch Amide (Amide I band)
~1590 N-H Bend Amide (Amide II band)
~1530 and ~1350 Asymmetric & Symmetric N-O Stretch Nitro (NO₂)
~1250 C-O-C Asymmetric Stretch Aryl Ether
~3050 C-H Stretch Aromatic

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. In a typical MS experiment, the molecule is ionized, and the resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) could provide the exact molecular formula. The fragmentation pattern would offer clues about the molecule's structure, with cleavage often occurring at the ether and amide linkages.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Value Interpretation
~379.07 Predicted Molecular Ion [M]⁺
Varies Fragment ions resulting from cleavage of the ether and amide bonds

Chromatographic and Other Analytical Methods

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For this compound, an HPLC method would be developed to assess its purity. A reversed-phase column (such as a C18) would likely be used, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water, often with a modifier like formic acid. The compound would be detected using a UV-Vis detector, as the aromatic rings and nitro groups provide strong chromophores. A pure sample would ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities. This technique can also be adapted for quantitative analysis to determine the concentration of the compound in a sample.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used to monitor reaction progress, identify compounds, and determine the purity of a substance. In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. A small spot of the reaction mixture is applied to a TLC plate (e.g., silica gel), which is then developed in a suitable solvent system (mobile phase). The separation is based on the differential partitioning of the components between the stationary and mobile phases. The spots are visualized, typically under UV light. The product, being a different polarity from the reactants, would have a different Retention Factor (Rf) value, allowing for clear monitoring of the reaction's completion.

Advanced Mass Spectrometry for Mechanistic Studies

Mass spectrometry, a cornerstone of modern analytical chemistry, has evolved to not only determine molecular weights but also to probe the intrinsic reactivity of ions in the gas phase. This is particularly valuable for studying reaction mechanisms, such as intramolecular rearrangements, which can be challenging to observe in solution.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) in Gas-Phase Reaction Analysis

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) serves as a powerful technique for investigating the fragmentation patterns and gas-phase reactions of complex molecules like N-phenylbenzamide derivatives. nih.govresearchgate.net In negative ion mode ESI-MS, a molecule is deprotonated, creating an anion whose subsequent fragmentation upon collisional activation can reveal intricate mechanistic details.

For analogues of this compound, specifically deprotonated N-phenylbenzamides, gas-phase Smiles rearrangement reactions have been observed and studied. nih.govresearchgate.net These intramolecular nucleophilic aromatic substitution reactions are initiated by either a deprotonated nitrogen or oxygen atom within the molecule. The specific pathway is heavily influenced by the electronic nature of the substituents on the aromatic rings.

In a typical ESI-MS/MS experiment, the deprotonated molecule [M-H]⁻ is isolated and then subjected to collision-induced dissociation (CID). The resulting product ions are mass-analyzed, providing a fragmentation spectrum. For related N-phenylbenzamides, two competitive Smiles rearrangement pathways have been identified:

Nitrogen-initiated rearrangement: This pathway is often characterized by the loss of carbon monoxide (CO) and proceeds through a three-membered ring transition state. nih.govresearchgate.net

Oxygen-initiated rearrangement: This pathway becomes significant when strong electron-withdrawing groups are present on the aniline (B41778) ring, leading to the formation of a characteristic phenolate anion via a four-membered ring transition state. nih.govresearchgate.net

The presence of the 2,4-dinitro-substituted phenoxy group in this compound would be expected to significantly influence its fragmentation behavior in ESI-MS/MS experiments due to the strong electron-withdrawing nature of the nitro groups.

Table 1: Illustrative Fragmentation Pathways for Deprotonated N-Phenylbenzamide Analogues

Precursor IonInitiating AtomKey FragmentNeutral LossTransition State
[M-H]⁻Nitrogen[M-H-CO]⁻COThree-membered ring
[M-H]⁻OxygenPhenolate anionVariesFour-membered ring

This table is illustrative of general fragmentation patterns observed for N-phenylbenzamide analogues and not specific experimental data for this compound.

Crystallographic Analysis for Three-Dimensional Structure Determination

While mass spectrometry reveals details of a molecule's behavior in the gas phase, X-ray crystallography provides a definitive map of its atomic arrangement in the solid state. This technique is crucial for understanding intermolecular interactions, conformational preferences, and the precise geometry of the molecule.

Although a specific crystal structure for this compound is not publicly available, analysis of closely related N-phenylbenzamide derivatives provides valuable insights into the likely structural features. For instance, the crystal structures of compounds like N-(4-chlorophenyl)-2-hydroxybenzamide and 4-chloro-N-phenylbenzamide have been determined. nih.govresearchgate.net

In these related structures, key features include:

The planarity of the phenyl and benzamide rings.

A significant dihedral angle between the two aromatic ring systems. For example, in 4-chloro-N-phenylbenzamide, this angle is 59.6(1)°. researchgate.net

The presence of intermolecular hydrogen bonds, typically of the N—H···O type, which link molecules into chains or other supramolecular assemblies. nih.govresearchgate.net

Table 2: Crystallographic Data for an Exemplary Related Compound (4-Chloro-N-phenylbenzamide)

ParameterValue
Chemical FormulaC₁₃H₁₀ClNO
Molecular Weight231.67
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.3934 (3)
b (Å)7.7679 (5)
c (Å)13.5009 (9)
α (°)82.597 (5)
β (°)87.358 (5)
γ (°)77.014 (5)
Volume (ų)544.62 (6)
Z2

Data from the crystallographic study of 4-chloro-N-phenylbenzamide, a structurally related compound. researchgate.net

The determination of the precise crystal structure of this compound through X-ray diffraction would be necessary to confirm its specific solid-state conformation and intermolecular interactions.

Biological Activities and Mechanistic Investigations

Antimicrobial Efficacy Studies

The N-phenylbenzamide core is a recognized pharmacophore in the development of various antimicrobial agents. Research into derivatives has shown a range of activities against bacteria, fungi, and protozoa.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

While direct studies on the antibacterial properties of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide are not extensively available in the reviewed literature, research on related N-phenylbenzamide derivatives indicates that this class of compounds possesses potential antibacterial effects. For instance, various N-phenylbenzamide derivatives have been synthesized and have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. The specific efficacy of this compound itself, however, remains an area for further investigation to determine its spectrum of activity and potency.

Antifungal Activity Against Fungal Pathogens

Similar to the antibacterial profile, the antifungal activity of this compound has not been specifically detailed in the available scientific reports. However, the broader class of N-phenylbenzamides has been investigated for antifungal properties against various fungal pathogens. These studies suggest that the N-phenylbenzamide scaffold can serve as a basis for the development of new antifungal agents. Further research is required to ascertain the specific antifungal capabilities of this compound.

Antitubercular Activity Against Mycobacterium tuberculosis

There is a current lack of specific data in the scientific literature regarding the antitubercular activity of this compound against Mycobacterium tuberculosis. While the dinitrophenyl moiety is present in some compounds investigated for antimycobacterial properties, the efficacy of this particular benzamide (B126) derivative has not been reported.

Antiprotozoal Activity Against Kinetoplastid Parasites

N-phenylbenzamide derivatives have emerged as a promising class of compounds targeting kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis, Chagas disease, and leishmaniasis. These parasites possess a unique mitochondrial DNA structure known as kinetoplast DNA (kDNA), which is a key drug target. nih.govnih.govnanobioletters.com

Studies on analogues of this compound have demonstrated that the N-phenylbenzamide core can be crucial for activity. For example, bis(2-aminoimidazolines) and bis(2-aminobenzimidazoles) containing the N-phenylbenzamide structure have shown activity in the micromolar range against Trypanosoma brucei. nih.govnih.govnanobioletters.com Furthermore, related bisarylimidamide derivatives were found to be potent inhibitors of T. brucei, Trypanosoma cruzi, and Leishmania donovani at submicromolar concentrations. nih.govnih.govnanobioletters.com The proposed mechanism for some of these N-phenylbenzamide derivatives involves binding to the minor groove of the AT-rich kDNA, leading to the disruption of essential cellular processes and parasite death. nih.gov

While these findings are for related analogues, they strongly suggest that the this compound scaffold is of significant interest for the development of novel antiprotozoal agents.

Anticancer and Antiproliferative Potency

The dinitrophenyl group is a feature in several compounds investigated for their anticancer properties. This has led to the exploration of dinitrophenyl-containing benzamides for their potential to inhibit cancer cell growth.

In vitro Cytotoxicity in Various Cancer Cell Lines

While direct cytotoxic data for this compound is limited, studies on closely related analogues provide insights into its potential anticancer activity. For example, a study on 4-(2-nitrophenoxy)benzamide (B2917254) derivatives, which differ by a single nitro group, reported their cytotoxic effects (CC50 values) against various cell lines. These values, which indicate the concentration at which the compound is toxic to 50% of the cells, ranged from 72.93 to 120.50 μM.

Furthermore, research on other structurally related compounds, such as 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone, has demonstrated significant anticancer activities. nih.gov Analogues of this compound showed improved cytotoxic activities by factors of 100 to 1000 times compared to the parent compound in a human primary cancer explant assay. nih.gov These findings underscore the potential of the 2,4-dinitrophenyl moiety in designing potent anticancer agents. The antiproliferative activity of novel N-phenylbenzamide-4-methylamine acridine (B1665455) derivatives has also been demonstrated against K562, CCRF-CEM, and U937 cancer cell lines.

The table below summarizes the cytotoxic activity of a closely related analogue, 4-(2-nitrophenoxy)-N-phenylbenzamide, to provide a reference for the potential potency of the dinitro-analogue.

Compound NameCell LineCytotoxicity (CC50 in µM)
4-(2-nitrophenoxy)-N-phenylbenzamideVero>100
Substituted 4-(2-nitrophenoxy)benzamidesVero72.93 - 120.50

Data presented for analogue compounds. Further testing is required to determine the specific cytotoxicity of this compound.

Enzyme Inhibition Studies

Enzyme inhibition assays are fundamental for discovering new therapeutic agents. While the benzamide and dinitrophenyl moieties are present in many biologically active molecules, specific inhibitory data for their combination in this compound against the enzymes listed below is not available in the reviewed scientific literature.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in neurotransmitter metabolism, making them important targets in the treatment of neurological disorders. Despite the known MAO inhibitory activity of various anilide and benzamide derivatives, no specific studies detailing the inhibitory effects of this compound on either MAO-A or MAO-B have been found. Consequently, no data on its potency (e.g., IC₅₀ or Kᵢ values) or selectivity is available.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.govmdpi.commdpi.com A wide range of natural and synthetic compounds, including some benzamide derivatives, have been investigated as tyrosinase inhibitors. mdpi.com However, a thorough review of published research reveals no studies that specifically evaluate this compound for its ability to inhibit tyrosinase. Therefore, no IC₅₀ values or kinetic data for this compound are documented.

Decaprenylphosphoryl-β-D-ribose 2'-Epimerase (DprE1) Inhibition

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a crucial target for novel anti-tuberculosis drugs. nih.gov Compounds containing dinitro-aromatic moieties, such as dinitrobenzamides (DNBs), are a known class of DprE1 inhibitors. nih.gov These inhibitors often act as pro-drugs that are activated to form a covalent bond with a cysteine residue in the enzyme's active site. nih.govnih.gov Despite the structural relevance, no specific research has been published that reports on the DprE1 inhibitory activity or the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis or other mycobacterial species.

Exploration of Molecular Targets and Binding Interactions

Molecular docking and other computational methods are vital for understanding how a molecule might interact with its biological target, guiding further drug development. mdpi.comnih.govresearchgate.net Such studies can elucidate binding modes, predict affinity, and explain structure-activity relationships. mdpi.comresearchgate.net However, no molecular modeling or crystallographic studies have been published for this compound to explore its potential binding interactions with MAO-A, MAO-B, tyrosinase, or DprE1. As a result, there is no available information on its predicted binding affinity, key interacting amino acid residues, or conformational analysis within the active sites of these enzymes.

Structure Activity Relationship Sar and Ligand Design Principles

Influence of Dinitrophenyl and Phenoxy Moieties on Biological Activity

The biological impact of the dinitrophenyl and phenoxy moieties is significant, contributing to the molecule's electronic properties and potential binding interactions. In related structures, such as 4-phenoxy-phenyl isoxazoles, the phenoxy group is a critical component for biological activity. For instance, in a series of acetyl-CoA carboxylase (ACC) inhibitors, the presence and substitution on the phenoxy ring were found to be favorable for antiplasmodial activity in different compound classes. nih.gov

The dinitrophenyl group, with its strong electron-withdrawing nitro groups, significantly influences the molecule's electronic character. In various bioactive compounds, nitro-aromatic groups are known to participate in crucial interactions with biological targets. Studies on different series of 4-substituted-3-nitrobenzamide derivatives have shown that these compounds can exhibit potent anti-tumor activity. researchgate.net The precise positioning of the nitro groups, as in the 2,4-dinitrophenyl arrangement, creates a specific electrostatic profile that can be key to target recognition and binding affinity.

Impact of Substituents on Benzamide (B126) Core Activity

The N-phenylbenzamide core serves as the central scaffold of the molecule, and its substitution pattern is a critical determinant of biological efficacy. Research on various N-phenylbenzamide derivatives has consistently shown that modifications to either the benzamide or the N-phenyl ring can drastically alter activity.

For example, in a study of N-phenylbenzamide derivatives as potential anti-HBV agents, substitutions on the N-phenyl ring were crucial for activity. Specifically, a derivative named IMB-0523, which is an N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, demonstrated potent activity against both wild-type and drug-resistant HBV. nih.gov This highlights that substituents on the N-phenyl ring dictate target specificity and potency.

Furthermore, research on other classes of N-phenylbenzamides, such as those designed as topoisomerase inhibitors, indicates that the substitution pattern on the benzamide portion also plays a vital role. lookchem.comnih.gov The introduction of different functional groups can modulate properties like solubility, cell permeability, and direct interaction with the target enzyme or receptor. In a series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, electronegative substituents at the para-position of the benzamide ring were found to increase potency.

The table below illustrates the impact of substituents on the activity of various benzamide-containing compounds, based on findings from related research.

Compound ClassSubstituent ModificationEffect on Biological ActivityReference
N-phenylbenzamide derivativesAlkylation of amine on benzamide ringIncreased metabolic stability nih.gov
N-phenylbenzamide-acridinesMethoxy group at position 2 and 4 of acridine (B1665455)Increased antiproliferative activity lookchem.com
4-substituted-3-nitrobenzamidesVarious substitutionsPotent anti-tumor activity observed researchgate.net

Conformational Analysis and SAR

The three-dimensional conformation of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide is a key factor in its interaction with biological targets. The molecule possesses several rotatable bonds, particularly around the ether linkage and the amide bond, allowing it to adopt various spatial arrangements. The dihedral angles between the aromatic rings are critical for fitting into a specific binding pocket.

Computational Chemistry and in Silico Approaches

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-(2,4-dinitrophenoxy)-N-phenylbenzamide and its analogs, docking studies have been instrumental in identifying potential biological targets and elucidating the key interactions that govern their binding affinity.

Research has shown that derivatives of benzamide (B126) can be designed to target specific enzymes. For instance, a series of nitro-substituted benzamide derivatives were synthesized and evaluated for their anti-inflammatory activity. Molecular docking analysis revealed that compounds with an optimal number of nitro groups, their orientation, and polarizability bind efficiently to inducible nitric oxide synthase (iNOS). nih.gov Similarly, other studies have focused on designing benzamide derivatives as potential antiviral agents by targeting deubiquitinase (DUB) enzymes, which are crucial for the replication of many viruses. researchgate.net In these studies, molecular docking helps in understanding how the designed compounds fit into the active site of the target protein, highlighting crucial interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govresearchgate.net

The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the interaction. For example, in a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the synthesized compounds displayed binding energies ranging from -9.8 to -7.9 kcal/mol against α-amylase. nih.gov These values indicate a strong potential for inhibition. The analysis of the docked poses often reveals specific amino acid residues that are key for the interaction. For instance, interactions such as pi-anion, pi-pi T-shaped, and pi-pi stacked interactions with residues like Glu:276, Phe:157, His:348, and Tyr:344 have been observed for certain benzamide derivatives. nih.gov

Interactive Table: Molecular Docking Parameters of Benzamide Derivatives
Compound SeriesTarget EnzymeBinding Energy Range (kcal/mol)Key Interacting ResiduesReference
Nitro-substituted benzamidesiNOSNot specifiedNot specified nih.gov
4-(2-nitrophenoxy)benzamide (B2917254) derivativesDeubiquitinase (DUB) enzymesNot specifiedNot specified researchgate.net
2-chloro-5-[(4-chlorophenyl)sulfamoyl)-N-(alkyl/aryl)-4-nitrobenzamide derivativesα-amylase-9.8 to -7.9Glu:276, Phe:157, His:348, Tyr:344 nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. This model can then be used to search large databases of chemical compounds in a process called virtual screening to identify new potential drug candidates.

For benzamide derivatives, pharmacophore models have been developed based on the common features of known active compounds. For example, the design of novel 4-(2-nitrophenoxy)benzamide derivatives as potential deubiquitinase (DUB) inhibitors was based on fulfilling the basic pharmacophoric features of known DUB inhibitors. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Virtual screening campaigns, both structure-based and ligand-based, have been successfully employed to identify novel inhibitors for various targets. mdpi.comarxiv.org In structure-based virtual screening, a library of compounds is docked into the active site of a target protein to identify those with the best fit. mdpi.comarxiv.org Ligand-based virtual screening, on the other hand, uses a pharmacophore model derived from known active molecules to find new compounds with similar features. mdpi.com The identified "hits" from virtual screening are then subjected to further experimental validation to confirm their activity.

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of the ligand-protein complex and provides a more realistic understanding of the binding event.

MD simulations have been used to validate the binding modes of benzamide derivatives predicted by molecular docking. nih.govresearchgate.net By analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time, researchers can determine if the complex remains stable. nih.govnih.gov A stable complex is indicated by a low and fluctuating RMSD value after an initial equilibration period. nih.gov

Furthermore, MD simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are not captured by rigid docking methods. nih.gov This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. The analysis of the trajectory from an MD simulation can also provide insights into the key interactions that contribute to the stability of the complex. nih.gov

Theoretical Calculations for Reaction Mechanisms and Energetics

Theoretical calculations, based on quantum mechanics, are employed to investigate the electronic structure, reactivity, and energetics of molecules. These methods can be used to study reaction mechanisms, predict reaction barriers, and calculate various molecular properties.

For compounds like this compound, theoretical calculations can provide insights into their chemical reactivity and potential metabolic pathways. For instance, Density Functional Theory (DFT) calculations can be used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the electron-donating and electron-accepting abilities of a molecule, respectively. nih.gov The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. nih.gov

Molecular electrostatic potential (MEP) surfaces can also be calculated to visualize the charge distribution within a molecule, identifying regions that are prone to electrophilic or nucleophilic attack. nih.gov This information is valuable for understanding intermolecular interactions and predicting sites of metabolism.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), must be evaluated. In silico ADME prediction models have become an indispensable tool in the early stages of drug discovery, allowing for the rapid assessment of these properties and the filtering out of compounds with unfavorable profiles.

For benzamide derivatives, various computational tools are used to predict their ADME properties. nih.govresearchgate.net These predictions are often based on Lipinski's "rule of five," which provides a set of guidelines for oral bioavailability. nih.gov Parameters such as molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors, and number of hydrogen bond acceptors are calculated. nih.gov

In addition to these basic properties, more advanced models can predict parameters like aqueous solubility (LogS), blood-brain barrier penetration, and potential for inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. researchgate.net The results of these in silico ADME predictions help in prioritizing compounds for further experimental testing and in guiding the optimization of lead compounds to improve their drug-like properties. nih.govresearchgate.net

Interactive Table: Predicted ADME Properties of Representative Benzamide Derivatives
CompoundMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsPredicted SolubilityReference
This compound Data not availableData not availableData not availableData not availableData not available
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivativesGenerally compliant with Lipinski's ruleGenerally compliant with Lipinski's ruleGenerally compliant with Lipinski's ruleGenerally compliant with Lipinski's ruleGood nih.govresearchgate.net
Substituted (E)-4-styryl-7,8-dihydroquinazolin-5(6H)-onesGenerally compliant with Lipinski's ruleGenerally compliant with Lipinski's ruleGenerally compliant with Lipinski's ruleGenerally compliant with Lipinski's ruleVariable researchgate.net

Future Perspectives and Research Directions

Development of Novel Analogues with Enhanced Bioactivity

The development of novel analogues of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide will be a critical step in optimizing its potential therapeutic efficacy. This process involves systematically modifying the core structure to improve biological activity, selectivity, and pharmacokinetic properties.

Initial structure-activity relationship (SAR) studies would focus on modifications of both the N-phenylbenzamide and the 2,4-dinitrophenoxy portions of the molecule. For the N-phenylbenzamide scaffold, substitutions on both aromatic rings can be explored. For instance, the introduction of various functional groups (e.g., halogens, alkyl, alkoxy, nitro) at different positions on the phenyl rings can significantly influence the compound's binding affinity and specificity for biological targets.

Advanced Mechanistic Investigations of Biological Targets

A crucial area of future research will be the identification and validation of the biological targets of this compound. The benzamide (B126) scaffold is known to interact with a wide range of biological targets, including enzymes and receptors. For example, various benzamide derivatives have been developed as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs), which are important targets in cancer therapy nih.govnih.gov.

Given the electrophilic nature of the 2,4-dinitrophenoxy group, it is plausible that this compound could act as an irreversible or covalent inhibitor of its biological target(s). This moiety can react with nucleophilic residues such as cysteine or lysine in the active site of an enzyme, leading to a long-lasting or permanent inhibition. Therefore, initial screening efforts could focus on enzyme classes known to be susceptible to covalent modification.

Advanced mechanistic studies would involve a combination of biochemical and biophysical techniques to confirm target engagement and elucidate the mode of inhibition. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and X-ray crystallography can provide detailed insights into the binding kinetics and the specific molecular interactions between the compound and its target protein.

Integration of Multi-Omics Data in Target Validation

The integration of multi-omics data, including genomics, proteomics, and transcriptomics, offers a powerful and unbiased approach to identify and validate the biological targets of this compound pluto.bio. This strategy can provide a comprehensive understanding of the compound's effects on cellular pathways and networks.

Genomics and Transcriptomics: By treating cells with the compound and analyzing changes in gene and RNA expression profiles, researchers can identify pathways that are significantly perturbed. This can provide clues about the compound's mechanism of action and potential targets. For instance, upregulation of genes involved in a particular signaling pathway might suggest that the compound inhibits a negative regulator of that pathway.

Proteomics: Proteomic approaches can be used to directly identify protein targets. Techniques such as chemical proteomics, where the compound is used as a "bait" to pull down its binding partners from a cell lysate, can be particularly effective for identifying the direct targets of a small molecule. Quantitative proteomics can also be employed to measure changes in protein expression and post-translational modifications in response to compound treatment, further illuminating the affected cellular pathways.

The integration of these multi-omics datasets can provide a more complete picture of the compound's biological effects and increase confidence in the identified targets. This holistic approach is becoming increasingly important in modern drug discovery for building a robust pipeline from initial hit to validated lead pluto.bio.

Exploration of New Therapeutic Applications for Benzamide Scaffolds

The benzamide scaffold is a versatile platform that has been successfully exploited for the development of drugs for a wide range of diseases. Beyond their established use in areas like oncology and central nervous system disorders, there is ongoing research into new therapeutic applications for benzamide derivatives.

Future research on this compound and its analogues could explore their potential in emerging therapeutic areas, including:

Neurodegenerative Diseases: Some benzamide derivatives have shown promise as inhibitors of enzymes implicated in neurodegenerative conditions like Alzheimer's disease, such as acetylcholinesterase (AChE) and β-secretase (BACE1) mdpi.com. The potential neuroprotective effects of novel benzamide compounds warrant investigation. N-benzyl benzamide derivatives, for instance, have been explored as selective butyrylcholinesterase inhibitors for potential use in advanced Alzheimer's disease nih.gov.

Infectious Diseases: The benzamide scaffold has been incorporated into molecules with activity against various pathogens. For example, N-phenylbenzamide derivatives have been identified as a novel class of inhibitors for Enterovirus 71 nih.gov.

Inflammatory and Metabolic Diseases: The diverse biological activities of benzamides suggest their potential in treating inflammatory conditions and metabolic disorders.

The exploration of these new therapeutic avenues will require a combination of phenotypic screening in relevant disease models and target-based approaches guided by the mechanistic studies described above.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide?

  • Methodological Approach :

  • Stepwise Functionalization : Begin with N-phenylbenzamide as the core structure. Introduce the 2,4-dinitrophenoxy group via nucleophilic aromatic substitution (SNAr) under alkaline conditions (e.g., sodium carbonate) to activate the aryl halide intermediate. Use dichloromethane or acetonitrile as solvents at reflux temperatures (~80°C) .

  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .

  • Yield Optimization : Adjust stoichiometry (1.2 equivalents of 2,4-dinitrophenol relative to the benzamide precursor) and reaction time (12–24 hours).

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
SNAr2,4-Dinitrophenol, Na₂CO₃, DCM, 80°C65–75>95%
PurificationColumn chromatography55–6599%

Q. What spectroscopic methods confirm the structural integrity of this compound?

  • Analytical Workflow :

  • NMR : ¹H NMR should show a singlet for the amide proton (~10.2 ppm), aromatic protons (6.8–8.5 ppm), and distinct peaks for the dinitrophenoxy group (e.g., meta-protons at ~8.2 ppm). ¹³C NMR should confirm carbonyl (C=O, ~165 ppm) and nitro groups (~140 ppm) .
  • Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 410.3 (C₁₉H₁₄N₂O₆).
  • X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between benzamide and dinitrophenoxy moieties (if single crystals are obtainable) .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation :

  • Mutagenicity : Conduct Ames testing (as in ) due to structural similarity to mutagenic dinitrophenylhydrazines .
  • Decomposition Risk : Avoid heating above 150°C (DSC analysis recommended) and store in a cool, dark environment .
  • PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment during synthesis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 2,4-dinitrophenoxy group in cross-coupling reactions?

  • Reaction Pathways :

  • The electron-withdrawing nitro groups activate the phenoxy ring for SNAr but deactivate it toward electrophilic substitution. Computational studies (DFT) can map charge distribution and predict regioselectivity .
  • Kinetic Studies : Monitor intermediates via in-situ IR spectroscopy to identify rate-limiting steps (e.g., nitro group reduction competing with substitution) .

Q. How can computational modeling predict the electronic properties of this compound?

  • Approaches :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to compute HOMO-LUMO gaps (predicting redox activity) and electrostatic potential surfaces (identifying nucleophilic/electrophilic sites) .
  • QSPR Models : Corrogate experimental solubility and partition coefficients (logP) with molecular descriptors (e.g., polar surface area, molar refractivity) .

Q. How to resolve contradictions in reported biological activity data for dinitrophenyl derivatives?

  • Case Study :

  • If mutagenicity assays conflict, validate via Salmonella reverse mutation (Ames II) with metabolic activation (S9 fraction) .
  • Statistical Analysis : Use ANOVA to compare IC₅₀ values across cell lines (e.g., cancer vs. normal) and assess structure-activity relationships (SAR) .

Q. What strategies enable rational design of derivatives for kinase inhibition?

  • Medicinal Chemistry Workflow :

  • Scaffold Modification : Replace the dinitrophenoxy group with bioisosteres (e.g., trifluoromethyl or cyano) to modulate lipophilicity .
  • Docking Studies : Use AutoDock Vina to screen derivatives against ATP-binding pockets (e.g., EGFR or VEGFR2) .
    • Data Table :
DerivativeIC₅₀ (EGFR, nM)logPSolubility (µM)
Parent2503.212
CF₃ analog852.845

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.